2-溴-3-己基-5-碘噻吩

描述

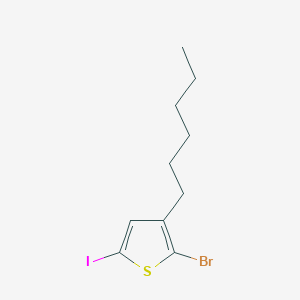

2-Bromo-3-hexyl-5-iodothiophene is a chemical compound used as a reactant in the synthesis of structurally defined cationic polythiophenes for DNA binding and gene delivery .

Synthesis Analysis

The synthesis of 2-Bromo-3-hexyl-5-iodothiophene involves various chemical reactions. It is often available as a solution with a concentration of 1.0 M in THF . The fluoride-free, palladium-catalyzed cross-coupling reaction of 2-iodothiophene with potassium (E)-heptenyldimethylsilanolate has been investigated .Molecular Structure Analysis

The molecular formula of 2-Bromo-3-hexyl-5-iodothiophene is C10H14BrIS. It has an average mass of 373.092 Da and a monoisotopic mass of 371.904419 Da .Chemical Reactions Analysis

2-Bromo-3-hexyl-5-iodothiophene participates in various chemical reactions. For instance, it is used as a reactant in the synthesis of structurally defined cationic polythiophenes for DNA binding and gene delivery .Physical And Chemical Properties Analysis

2-Bromo-3-hexyl-5-iodothiophene is a liquid at 20 degrees Celsius . It has a density of 1.085 g/mL at 25 °C and a refractive index (n20/D) of 1.449 .科学研究应用

聚合增强

由Lamps和Catala(2011)进行的研究表明,在受控聚合中使用2-溴-3-己基-5-碘噻吩,特别是注意到LiCl对聚合过程的显著影响。这项研究有助于我们理解聚合物合成以及优化条件(Lamps & Catala, 2011)。

聚合物中的窄分子量分布

Miyakoshi,Yokoyama和Yokozawa(2004)报道了使用2-溴-3-己基-5-碘噻吩合成聚(3-己基噻吩)的研究,导致产物具有非常低的分子量分布。这一发现对于需要均匀聚合物链的应用至关重要(Miyakoshi,Yokoyama和Yokozawa,2004)。

嵌段共聚物合成

Ohshimizu和Ueda(2008)利用2-溴-3-己基-5-碘噻吩成功合成了嵌段共聚噻吩。这个过程突显了它在为先进材料应用创建复杂聚合物结构中的实用性(Ohshimizu & Ueda, 2008)。

通过立体效应增强聚合

Doubina等人(2011)探讨了不同引发剂对2-溴-3-己基-5-碘噻吩聚合的立体效应。这项研究提供了有关分子结构如何影响聚合过程效率和结果的见解(Doubina et al., 2011)。

杂环芳基阳离子的光发生

Raviola等人(2016)研究了卤代噻吩的光化学去卤反应,包括2-溴-3-己基-5-碘噻吩。他们关于杂环芳基阳离子的光发生的发现可能对有机化学中的光化学反应产生影响(Raviola et al., 2016)。

导电聚合物合成

Meng等人(2003)发现,类似于2-溴-3-己基-5-碘噻吩结构的某些二卤代噻吩经过长时间存储或轻微加热后,会形成高导电性聚合物。这项研究为新型导电材料的开发打开了大门(Meng et al., 2003)。

电化学性质

Mubarak和Peters(1996)对类似于2-溴-3-己基-5-碘噻吩的单卤代和二卤代噻吩的电化学性质进行了研究。他们的工作为这些化合物的电化学行为提供了宝贵的数据,这对于电子应用至关重要(Mubarak & Peters, 1996)。

安全和危害

属性

IUPAC Name |

2-bromo-3-hexyl-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrIS/c1-2-3-4-5-6-8-7-9(12)13-10(8)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMKEQYHISDGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160096-82-2 | |

| Record name | Thiophene, 2-bromo-3-hexyl-5-iodo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80467091 | |

| Record name | 2-Bromo-5-iodo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-hexyl-5-iodothiophene | |

CAS RN |

160096-76-4 | |

| Record name | 2-Bromo-5-iodo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3-HEXYL-5-IODOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 2-bromo-3-hexyl-5-iodothiophene over 2,5-dibromo-3-hexylthiophene in the synthesis of regioregular P3HT?

A: While both monomers can be used to synthesize P3HT, 2-bromo-3-hexyl-5-iodothiophene offers higher regioselectivity during polymerization. This is due to the difference in reactivity between the bromine and iodine substituents. The iodine atom is preferentially activated by the nickel catalyst, leading to a more controlled and regioselective polymerization. [, ]

Q2: How does the addition of lithium chloride (LiCl) affect the polymerization of 2-bromo-3-hexyl-5-iodothiophene?

A: Research shows that LiCl significantly enhances the polymerization rate of 2-bromo-3-hexyl-5-iodothiophene when using a Ni(dppp)Cl2 catalyst. The propagation rate constant (kp) increases substantially, leading to faster polymerization. This effect is attributed to LiCl increasing the reactivity of the Grignard form of the monomer and potentially modifying the active nickel catalyst. [, ]

Q3: Can the molecular weight of P3HT be controlled during polymerization using 2-bromo-3-hexyl-5-iodothiophene?

A: Yes, studies demonstrate that the molecular weight of P3HT can be controlled by adjusting the molar ratio of 2-bromo-3-hexyl-5-iodothiophene to the Ni(dppp)Cl2 catalyst. This control over molecular weight is crucial for tuning the properties of the resulting P3HT polymer. []

Q4: Are there alternative synthetic routes to synthesize P3HT besides using 2-bromo-3-hexyl-5-iodothiophene?

A: Yes, researchers have explored alternative methods for P3HT synthesis. One approach involves using 2,5-dibromo-3-hexylthiophene with a trialkylzincate complex and a nickel catalyst. This method, while potentially requiring less regio-selective halogenation steps, might necessitate optimization for large-scale production. []

Q5: What is the role of the nickel catalyst in the polymerization of 2-bromo-3-hexyl-5-iodothiophene?

A: Nickel catalysts, particularly Ni(dppp)Cl2, are crucial for the controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene. The nickel catalyst facilitates the Kumada coupling reaction, enabling the formation of the carbon-carbon bonds that make up the P3HT backbone. [, , ]

Q6: What analytical techniques are used to characterize the synthesized P3HT?

A6: Various techniques are employed to analyze P3HT, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to assess the regioregularity of the polymer. []

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the synthesized P3HT. []

- UV-Vis Spectroscopy: Monitors the polymerization reaction in real-time and can provide information about the polymer's optical properties. [, ]

- Atomic Force Microscopy (AFM): Allows visualization of the morphology and phase separation behavior of P3HT thin films. []

Q7: What are the potential applications of regioregular P3HT?

A7: Regioregular P3HT, due to its unique electrical and optical properties, holds promise for various applications:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

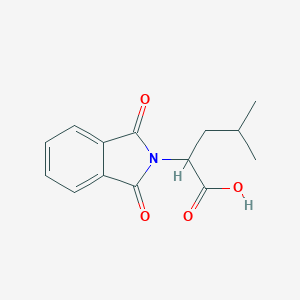

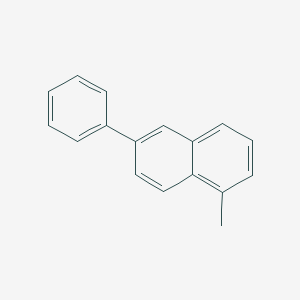

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)